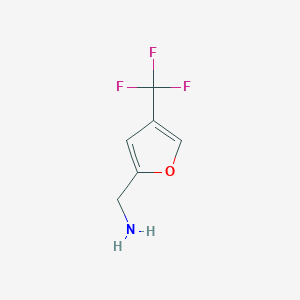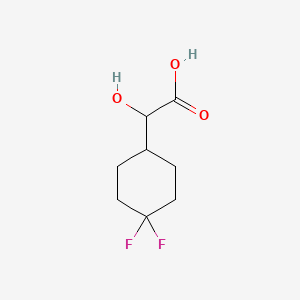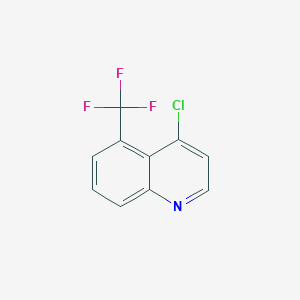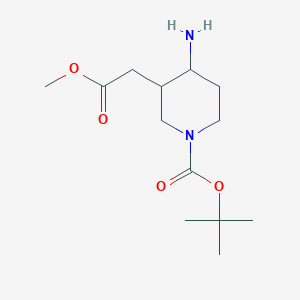
4-(Trifluoromethyl)-2-furanmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(trifluoromethyl)furan-2-yl]methanamine: is an organic compound with the molecular formula C6H6F3NO . It is characterized by the presence of a trifluoromethyl group attached to a furan ring, which is further connected to a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(trifluoromethyl)furan-2-yl]methanamine typically involves the introduction of a trifluoromethyl group to a furan ring, followed by the attachment of a methanamine group. One common method involves the reaction of 4-(trifluoromethyl)furan-2-carbaldehyde with ammonia or an amine under reductive amination conditions. This process can be catalyzed by hydrogenation catalysts such as palladium on carbon or Raney nickel .
Industrial Production Methods: In an industrial setting, the production of [4-(trifluoromethyl)furan-2-yl]methanamine may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(trifluoromethyl)furan-2-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as or .
Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles such as halides or thiols .
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, Raney nickel.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Halides, thiols.
Scientific Research Applications
Chemistry: In chemistry, [4-(trifluoromethyl)furan-2-yl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of pharmaceutical agents .
Medicine: In medicinal chemistry, [4-(trifluoromethyl)furan-2-yl]methanamine is explored for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, where its unique chemical properties can enhance performance characteristics .
Mechanism of Action
The mechanism of action of [4-(trifluoromethyl)furan-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the furan ring can participate in π-π interactions with aromatic residues in the target protein . These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
- [4-(trifluoromethyl)phenyl]methanamine
- [4-(trifluoromethyl)thiophen-2-yl]methanamine
- [4-(trifluoromethyl)pyridin-2-yl]methanamine
Comparison: Compared to these similar compounds, [4-(trifluoromethyl)furan-2-yl]methanamine is unique due to the presence of the furan ring, which can offer different electronic and steric properties. This can result in distinct reactivity and interaction profiles, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C6H6F3NO |
|---|---|
Molecular Weight |
165.11 g/mol |
IUPAC Name |
[4-(trifluoromethyl)furan-2-yl]methanamine |
InChI |
InChI=1S/C6H6F3NO/c7-6(8,9)4-1-5(2-10)11-3-4/h1,3H,2,10H2 |
InChI Key |
ICWFLGCPJARCBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC=C1C(F)(F)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S,5S,6R,7S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-3-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B13529382.png)
![3-[2-(Difluoromethoxy)phenyl]azetidine](/img/structure/B13529387.png)

![2-Cyclopropyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B13529398.png)


![4-amino-2-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5,7-dione](/img/structure/B13529406.png)
![1-[1-(2,5-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13529413.png)


![(3R,4S)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)-4-isocyanopiperidine](/img/structure/B13529445.png)
